An In-depth Technical Guide to Cycloheptyl (4-chloro-3-fluorophenyl)methanol
An In-depth Technical Guide to Cycloheptyl (4-chloro-3-fluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Frontier of Novel Chemical Entities
The exploration of novel chemical space is the cornerstone of innovation in medicinal chemistry and materials science. This guide is dedicated to a unique molecular entity, Cycloheptyl (4-chloro-3-fluorophenyl)methanol . At the time of this writing, a specific CAS number for this compound is not publicly cataloged, suggesting its status as a novel or less-explored molecule. This document, therefore, serves as a predictive and proactive technical guide, synthesizing data from structurally analogous compounds to provide a robust framework for its synthesis, characterization, and potential applications. As Senior Application Scientists, we present this guide not as a static set of instructions, but as a dynamic starting point for pioneering research.
Molecular Architecture and Predicted Physicochemical Properties
The molecular structure of Cycloheptyl (4-chloro-3-fluorophenyl)methanol integrates a bulky, flexible cycloheptyl ring with a di-substituted phenyl ring, a common scaffold in pharmacologically active compounds. The chloro and fluoro substituents on the phenyl ring are known to significantly influence the molecule's electronic properties, metabolic stability, and binding interactions with biological targets[1][2].
The combination of the non-polar cycloheptyl group and the polar halogenated phenyl and hydroxyl groups suggests a molecule with moderate lipophilicity, likely soluble in common organic solvents and sparingly soluble in water.
Table 1: Predicted Physicochemical Properties of Cycloheptyl (4-chloro-3-fluorophenyl)methanol
| Property | Predicted Value | Rationale / Analog Data Source |
| Molecular Formula | C₁₄H₁₈ClFO | Based on structural components |
| Molecular Weight | 256.74 g/mol | Calculated from the molecular formula |
| Physical Form | Likely a viscous liquid or low-melting solid | Based on analogs like (4-Chloro-3-fluorophenyl)methanol (liquid) and Cyclohexyl(phenyl)methanol (liquid)[3]. |
| Boiling Point | > 300 °C (estimated) | Extrapolated from similar structures like (4-fluorophenyl)(piperidin-4-yl)methanol[4]. |
| LogP (Octanol/Water Partition Coefficient) | 3.5 - 4.5 (estimated) | Based on the lipophilic cycloheptyl group and the halogenated phenyl ring. |
| pKa | ~14-15 (for the hydroxyl group) | Typical for a secondary alcohol. |
Plausible Synthetic Pathway: A Grignard-based Approach
A logical and efficient route to Cycloheptyl (4-chloro-3-fluorophenyl)methanol is through the Grignard reaction, a classic and reliable method for forming carbon-carbon bonds[5][6]. This pathway involves the reaction of a Grignard reagent derived from a suitable 4-chloro-3-fluorophenyl halide with cycloheptanone, followed by an aqueous workup.
Caption: Proposed Grignard synthesis of Cycloheptyl (4-chloro-3-fluorophenyl)methanol.
Experimental Protocol: Synthesis of Cycloheptyl (4-chloro-3-fluorophenyl)methanol
Materials:
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4-bromo-1-chloro-2-fluorobenzene
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Magnesium turnings
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Iodine (crystal)
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Anhydrous tetrahydrofuran (THF)
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Cycloheptanone
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Standard glassware for anhydrous reactions
Procedure:
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Grignard Reagent Formation:
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In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
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Add a small crystal of iodine to activate the magnesium.
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In the dropping funnel, prepare a solution of 4-bromo-1-chloro-2-fluorobenzene (1 equivalent) in anhydrous THF.
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Add a small portion of the halide solution to the magnesium and observe for the initiation of the reaction (disappearance of the iodine color, bubbling). If the reaction does not start, gentle warming may be applied.
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Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Nucleophilic Addition:
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Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of cycloheptanone (1 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add the cycloheptanone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Aqueous Workup and Purification:
-
Cool the reaction mixture again to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
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Potential Applications and Biological Significance in Drug Discovery
The 4-chloro-3-fluorophenyl moiety is a key structural feature in several modern therapeutic agents. For instance, it is present in GDC-0994, an ERK1/2 inhibitor that has been investigated in clinical trials[7]. The presence of both chlorine and fluorine atoms can modulate the pharmacokinetic and pharmacodynamic properties of a molecule.
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Metabolic Stability: The fluorine atom can block sites of metabolic oxidation, thereby increasing the half-life of the drug[8].
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Binding Affinity: The electron-withdrawing nature of the halogens can influence pKa and create favorable dipole-dipole or halogen bonding interactions with protein targets[1].
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Lipophilicity and Permeability: The halogen atoms increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.
The cycloheptyl group, being a large and flexible lipophilic moiety, can explore and fit into hydrophobic pockets of target proteins, potentially increasing binding affinity and selectivity. The secondary alcohol provides a hydrogen bond donor and acceptor, which is crucial for many ligand-receptor interactions.
Caption: Key structural features and their potential contributions to drug-like properties.
Analytical and Characterization Workflow
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized Cycloheptyl (4-chloro-3-fluorophenyl)methanol.
Caption: A standard workflow for the purification and characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Expected signals would include multiplets in the aromatic region (around 7.0-7.5 ppm) for the phenyl protons, a signal for the carbinol proton (-CHOH), and a series of broad signals for the cycloheptyl protons.
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¹³C NMR: Will show distinct signals for the aromatic carbons (some with C-F coupling), the carbinol carbon, and the aliphatic carbons of the cycloheptyl ring.
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¹⁹F NMR: A singlet is expected for the fluorine atom, with its chemical shift providing information about the electronic environment.
Mass Spectrometry (MS)
Mass spectrometry, likely coupled with gas or liquid chromatography (GC-MS or LC-MS), will be used to confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. The isotopic signature of the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be a key diagnostic feature in the mass spectrum.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with a suitable C18 column and a mobile phase of acetonitrile/water or methanol/water would be appropriate for assessing the purity of the final compound. A photodiode array (PDA) detector would be useful for confirming the presence of the aromatic chromophore.
Conclusion and Future Outlook
Cycloheptyl (4-chloro-3-fluorophenyl)methanol represents an intriguing, unexplored molecule with significant potential as a building block in drug discovery and materials science. This guide provides a comprehensive, albeit predictive, framework for its synthesis and characterization, grounded in established chemical principles and data from analogous structures. The unique combination of a flexible cycloheptyl scaffold and an electronically modulated aromatic ring makes it a compelling candidate for library synthesis and screening against a variety of biological targets. The protocols and insights presented herein are intended to empower researchers to confidently engage with this novel compound and unlock its potential.
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